molecular formula C8H20Cl2N2 B8117495 N-Ethyl-N-methyl-4-piperidinamine 2HCl

N-Ethyl-N-methyl-4-piperidinamine 2HCl

Cat. No.: B8117495
M. Wt: 215.16 g/mol
InChI Key: VMDSSZFMVMNASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-methyl-4-piperidinamine 2HCl is a chemical compound with the molecular formula C8H18N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .

Preparation Methods

The synthesis of N-Ethyl-N-methyl-4-piperidinamine 2HCl involves several steps. One common method includes the alkylation of 4-piperidone with ethyl and methyl groups under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

N-Ethyl-N-methyl-4-piperidinamine 2HCl can undergo various chemical reactions, including:

Scientific Research Applications

N-Ethyl-N-methyl-4-piperidinamine 2HCl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: This compound is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-4-piperidinamine 2HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-Ethyl-N-methyl-4-piperidinamine 2HCl can be compared with other piperidine derivatives, such as:

    N-Methyl-4-piperidone: Another piperidine derivative used in organic synthesis.

    N-Ethylpiperidine: A compound with similar structural features but different functional groups.

    4-Piperidinol: A hydroxylated derivative of piperidine with distinct chemical properties.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-ethyl-N-methylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-3-10(2)8-4-6-9-7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDSSZFMVMNASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.